molecular formula C10H10Cl3NO B7932277 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

Cat. No.: B7932277
M. Wt: 266.5 g/mol
InChI Key: BGDZTKHPQWWPIN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is an organic compound with the molecular formula C10H10Cl3NO It is a derivative of acetamide, where the hydrogen atoms are substituted with chlorine and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,5-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: It is used as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide
  • 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide

Uniqueness

2-Chloro-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial processes.

Properties

IUPAC Name

2-chloro-N-[(2,5-dichlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-4-8(12)2-3-9(7)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDZTKHPQWWPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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